4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infection .
Pharmacokinetics
Lipophilic compounds are often well absorbed because they can readily cross cell membranes .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Biochemical Analysis
Cellular Effects
Some piperidin-4-ol derivatives have shown promising antagonistic activity in the treatment of HIV . This suggests that 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its potential use in PROTAC development, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine with allyl chloride in the presence of a base, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the piperidine ring to form saturated derivatives using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of 4-(prop-2-en-1-yl)piperidin-4-one
Reduction: Formation of 4-(prop-2-en-1-yl)piperidine
Substitution: Formation of various N-substituted piperidine derivatives
Scientific Research Applications
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but different functional groups.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Another piperidine derivative used in targeted protein degradation research.
Uniqueness
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-prop-2-enylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h2,9-10H,1,3-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOVSJXHZDXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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